

Chemical Profile and Pharmacological Mechanism

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Compound Focus: Troparil

CAS No.: 50372-80-0

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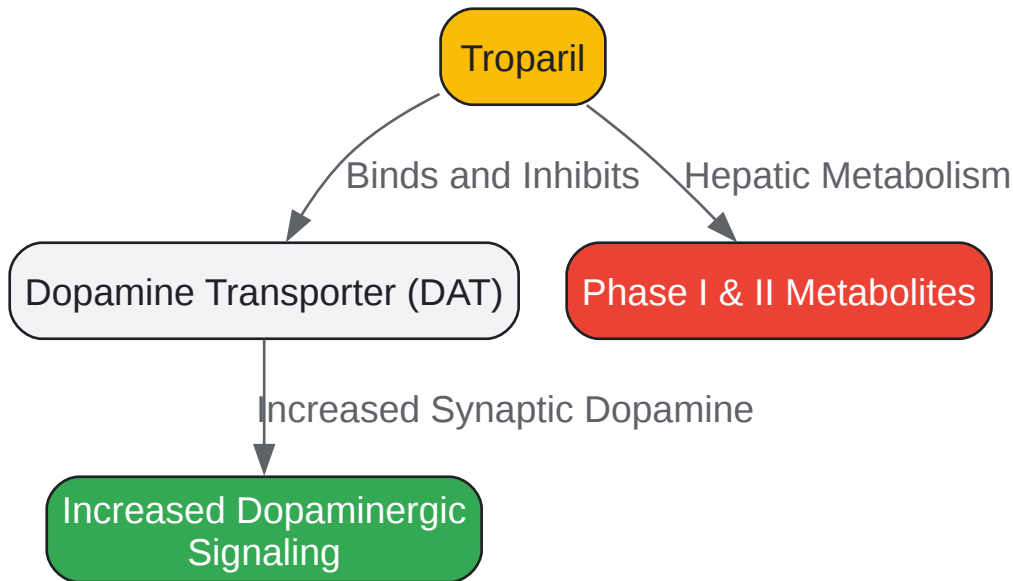
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Troparil is chemically described as Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [2]. It is a phenyltropane-based compound, meaning the phenyl ring is directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, unlike cocaine which has an ester linkage [1] [3]. This key structural difference makes **troparil** a pure stimulant without local anesthetic action and contributes to its longer duration of action [1] [3].

Troparil acts as a **reuptake inhibitor for monoamine transporters**, with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), and lower affinity for the serotonin transporter (SERT) [1] [2]. The following table summarizes its receptor affinity profile compared to cocaine.

Transporter	Troparil IC ₅₀ (nM)	Cocaine IC ₅₀ (nM)	Potency Ratio vs. Cocaine
Dopamine (DAT)	23 ± 5.0 [1]	102 ± 12 [1]	Approximately 4-5 times more potent [1] [2]
Norepinephrine (NET)	920 ± 73 [1]	3298 ± 293 [1]	Approximately 3-4 times more potent
Serotonin (SERT)	1962 ± 61 [1]	1045 ± 89 [1]	Less potent

The primary mechanism of **troparil** is blocking the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft and heightens dopaminergic signaling [1]. The diagram below illustrates this mechanism and the core metabolic pathway of **troparil**.



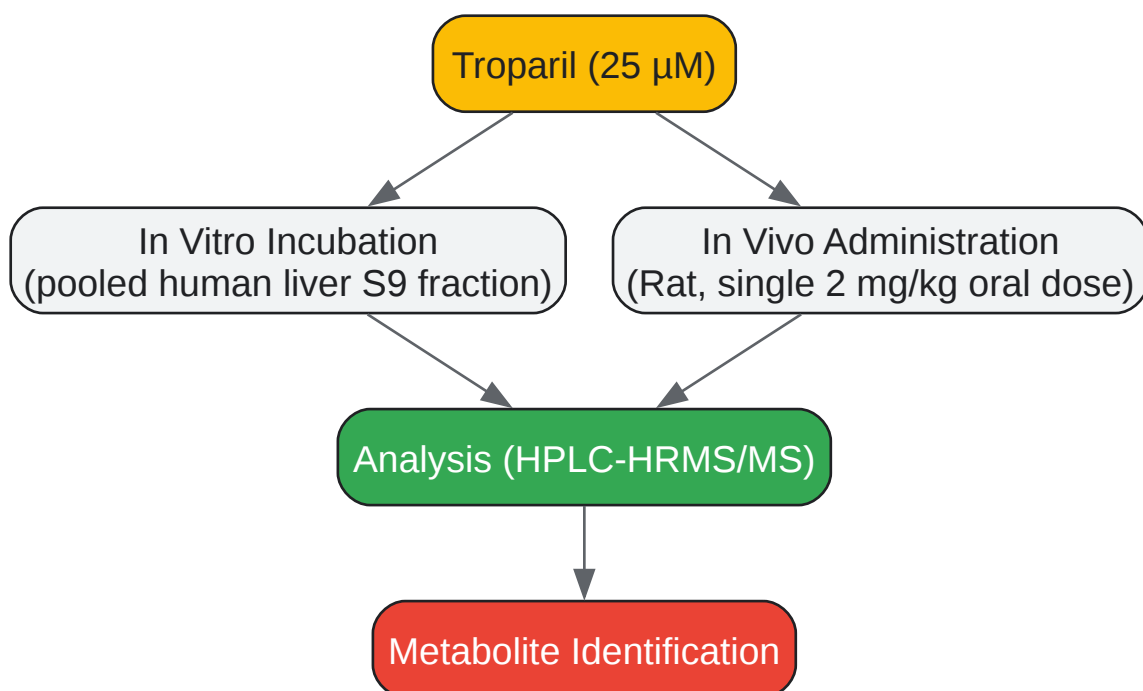
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Troparil inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels. It is metabolized in the liver through Phase I and II reactions [2].

Experimental Research and Protocols

Troparil is primarily used in scientific research to map the distribution of dopamine transporters in the brain using ³H-radiolabelled forms in humans and animals [1] [4]. It serves as an alternative to cocaine in animal studies, producing similar effects while avoiding stringent licensing requirements [1].

A 2024 study characterized **troparil**'s metabolic fate in rat urine and incubations using a pooled human liver S9 fraction (pHLS9) to identify biomarkers for toxicological detection [2] [5]. The experimental workflow is summarized below.



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*Experimental workflow for **troparil** metabolism studies, combining in vitro human liver models and in vivo animal administration followed by high-resolution mass spectrometry analysis [2] [5].*

Key findings from the metabolism study include:

- **Main Metabolic Steps:** Demethylation was the primary Phase I reaction, followed by hydroxylation of the tropane ring, the phenyl ring, and combinations of these steps, as well as subsequent glucuronidation (Phase II) [2].
- **Metabolite Detection:** Four Phase I and three Phase II metabolites were identified. Phase I metabolites were detected in both rat urine and human liver preparations, while Phase II metabolites were only detected in rat urine [2].

Comparative Pharmacology and Safety

Troparil exhibits a pharmacological profile distinct from cocaine. The following table compares key properties.

Property	Troparil	Cocaine
Primary Mechanism	Dopamine Reuptake Inhibitor (DRI) [1]	Dopamine Reuptake Inhibitor [1]
Potency at DAT	4-5 times more potent [1] [2]	Baseline
Duration of Action	A few times longer [1] [3]	Shorter
Local Anesthetic Effect	No (lacks ester linkage) [1] [3]	Yes
Cardiotoxicity	Potentially lower [1] [3]	Higher
Abuse Liability	Possibly lower, but research is ongoing [1]	High

While **troparil** is a potent stimulant, its abuse potential in humans is not fully characterized. One study suggested that phenyltropanes may have less abuse potential compared to cocaine [1]. However, **troparil** has been identified in samples collected from drug users in Europe, indicating some recreational use [2] [4].

Key Takeaways for Researchers

- **High DAT Selectivity:** **Troparil** is a highly selective and potent dopamine reuptake inhibitor, making it a valuable tool for studying the dopamine system [1].
- **Research Utility:** Its pharmacological profile and availability in radiolabeled form make it suitable for mapping dopamine transporters and conducting behavioral studies in animal models [1] [4].
- **Emerging Relevance:** As a new psychoactive substance (NPS), understanding **troparil's** metabolism is critical for clinical and forensic toxicology. Recent research has identified its main metabolic pathways, enabling detection in biological samples [2] [4].

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